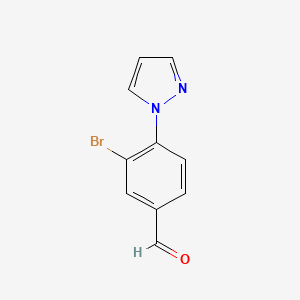

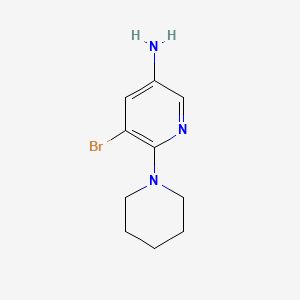

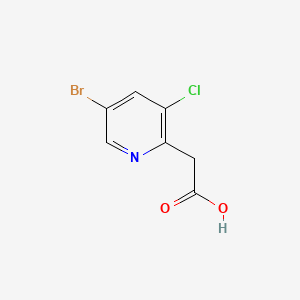

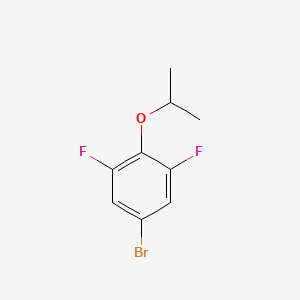

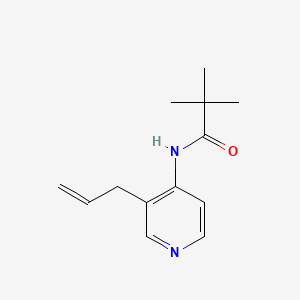

5-Amino-3-bromo-2-piperidinopyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Amino-3-bromo-2-piperidinopyridine (5-ABP) is an organic compound with a wide range of applications in both organic and medicinal chemistry. It is a versatile building block for the synthesis of a variety of compounds, including those with medicinal properties. 5-ABP is also used as a starting material in the synthesis of other compounds, such as peptides, amines, and amides. In addition, 5-ABP has been studied for its potential therapeutic applications as an inhibitor of various enzymes and receptors.

科学的研究の応用

Selective Amination Catalyzed by Palladium Complexes

A prominent application in scientific research involving 5-Amino-3-bromo-2-piperidinopyridine is its role in selective amination reactions catalyzed by palladium complexes. This process predominantly yields specific aminated pyridine products with high isolation yields and excellent chemoselectivity. For instance, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly gives 5-amino-2-chloropyridine in a 96% isolated yield, showcasing the efficiency and selectivity of such catalytic processes in organic synthesis (Ji, Li, & Bunnelle, 2003).

Radiosynthesis of Fluoropyridines

Another research application of 5-Amino-3-bromo-2-piperidinopyridine is in the radiosynthesis of fluoropyridines, which are pivotal in the development of radiopharmaceuticals. The synthesis achieves yields of 8-85% by the palladium-catalyzed reaction of 2-bromo-5-fluoropyridine with various amines. This method stands out for its "minimalist" conditions that ensure successful amination, highlighting its significance in the synthesis of compounds for medical imaging applications (Pauton et al., 2019).

Aminocarbonylation Reactions

5-Amino-3-bromo-2-piperidinopyridine is also utilized in aminocarbonylation reactions, a palladium-catalyzed process that incorporates amino groups into organic molecules. This method is applied to the functionalization of pyridazin-3(2H)-one rings, demonstrating the compound's utility in synthesizing amide derivatives with high reactivity and yield. Such transformations underscore the adaptability of 5-Amino-3-bromo-2-piperidinopyridine in constructing complex organic frameworks (Takács et al., 2012).

Electrocatalytic Synthesis

The compound is key in the electrocatalytic synthesis of aminonicotinic acid, a process that reduces halopyridines in the presence of CO2 under mild conditions. This method is especially noteworthy for its environmental friendliness and efficiency, highlighting the compound's role in green chemistry and sustainable synthesis strategies (Gennaro et al., 2004).

特性

IUPAC Name |

5-bromo-6-piperidin-1-ylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN3/c11-9-6-8(12)7-13-10(9)14-4-2-1-3-5-14/h6-7H,1-5,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHLGYLXXOMLNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=N2)N)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-bromo-2-piperidinopyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![hexahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione propionic acid](/img/no-structure.png)